molecular formula C20H6F34N2O6 B13422339 Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid

Cat. No.: B13422339
M. Wt: 1016.2 g/mol
InChI Key: VCTTYFSSBXTGEU-UHFFFAOYSA-N
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Description

Atmospheric Dispersion and Long-Range Transport Dynamics

Physicochemical Properties Governing Atmospheric Mobility

The compound’s volatility and partitioning between gas and particulate phases are critical determinants of its atmospheric transport. With a molecular formula containing multiple ether oxygen atoms and a perfluorinated carbon chain, its vapor pressure is estimated to be $$1.2 \times 10^{-4}$$ Pa at 25°C, comparable to other polyfluorinated ether carboxylates. The Henry’s Law constant ($$KH$$), calculated as $$3.8 \times 10^{-8}$$ atm·m³/mol, suggests limited partitioning into the gas phase under typical environmental conditions. However, its affinity for aerosol particles, particularly those with organic carbon content, enables adsorption onto particulate matter (PM$${2.5}$$), facilitating long-range transport.

Emission Sources and Global Distribution Patterns

Primary emission sources include industrial facilities manufacturing fluoropolymers, where the compound may be released via stack emissions or fugitive particulates. Atmospheric modeling using the Community Multiscale Air Quality (CMAQ) framework predicts that 60–70% of emitted particles travel over 1,000 km before deposition. Observations of analogous compounds, such as hexafluoropropylene oxide dimer acid (HFPO-DA), in Arctic seawater confirm the capacity for transcontinental transport via prevailing wind currents.

Table 1: Key Atmospheric Transport Parameters
Parameter Value Source
Vapor Pressure $$1.2 \times 10^{-4}$$ Pa
Henry’s Law Constant ($$K_H$$) $$3.8 \times 10^{-8}$$ atm·m³/mol
Particulate Affinity (log $$K_{oa}$$) 5.7
Estimated Atmospheric Half-Life 12–18 days

Deposition Mechanisms

Wet deposition dominates removal processes, with scavenging coefficients ($$Λ$$) of 0.15–0.30 h⁻¹ for rainfall intensities >5 mm/h. Dry deposition velocities ($$V_d$$) range from 0.01–0.03 cm/s over terrestrial surfaces, increasing to 0.05 cm/s over oceanic regions due to sea spray aerosol interactions. Seasonal variability in deposition fluxes correlates with precipitation patterns, peaking during monsoon seasons in South Asia and coastal West Africa.

Aquatic System Partitioning Behavior in Estuarine Environments

Salinity-Driven Solubility and Ion Exchange

In estuarine systems, the compound’s solubility decreases nonlinearly with increasing salinity. Experimental data show a 40% reduction in aqueous solubility at 15 ppt salinity compared to freshwater conditions, attributable to the “salting-out” effect. The anionic form dominates at pH >4.5, with dissociation constants ($$pKa$$) of −1.26, rendering it fully ionized in natural waters. This ionization enhances electrostatic interactions with positively charged sediment particles, particularly iron (hydr)oxides, yielding solid-water distribution coefficients ($$Kd$$) of 120–180 L/kg in brackish sediments.

Table 2: Estuarine Partitioning Coefficients
Parameter Freshwater (0 ppt) Brackish Water (15 ppt) Marine (35 ppt)
Solubility (mg/L) 751 450 220
Sediment $$K_d$$ (L/kg) 85 150 90
Organic Carbon-Water ($$K_{oc}$$) 1,200 950 700

Tidal Cycling and Sediment Resuspension

Tidal forces in estuaries induce cyclic resuspension of contaminated sediments, releasing 15–20% of particle-bound compound into the water column during spring tides. Longitudinal mixing models estimate a 30–50% increase in dissolved-phase concentrations during ebb tides, driven by ion exchange with chloride ions in saline intrusions.

Soil-Water Interface Interactions and Subsurface Mobility Patterns

Sorption Mechanisms in Variably Saturated Soils

Sorption isotherms demonstrate nonlinear behavior (Freundlich exponent $$n = 0.78$$), indicating competitive binding with natural organic matter (NOM). The compound’s ether oxygen atoms form hydrogen bonds with soil organic carbon, yielding $$K{oc}$$ values of 1,100–1,400 L/kg in loamy soils. However, in clay-rich substrates, cation bridging via divalent ions (Ca²⁺, Mg²⁺) enhances sorption, increasing $$Kd$$ by 40–60% compared to sandy soils.

Table 3: Soil-Water Partitioning Coefficients by Soil Type
Soil Type $$K_d$$ (L/kg) $$K_{oc}$$ (L/kg)
Sandy Loam 95 1,250
Clay Loam 150 1,400
Organic Peat 220 1,600

Properties

Molecular Formula

C20H6F34N2O6

Molecular Weight

1016.2 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-[2-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]ethyl]propanamide

InChI

InChI=1S/C20H6F34N2O6/c21-5(11(29,30)31,59-19(51,52)9(27,15(41,42)43)61-17(47,48)7(23,24)13(35,36)37)3(57)55-1-2-56-4(58)6(22,12(32,33)34)60-20(53,54)10(28,16(44,45)46)62-18(49,50)8(25,26)14(38,39)40/h1-2H2,(H,55,57)(H,56,58)

InChI Key

VCTTYFSSBXTGEU-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid involves multiple steps, typically starting with the preparation of the perfluorinated precursor. The process often includes:

    Fluorination: Introduction of fluorine atoms into the organic precursor.

    Amidation: Reaction of the fluorinated precursor with ethylenediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle highly reactive fluorinating agents. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various perfluorinated derivatives, which retain the stability and resistance to degradation characteristic of PFAS.

Scientific Research Applications

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Perfluoro-3,6,9-trioxadecanoic Acid (PFO3DA)

  • Binding affinity : PFO3DA has a binding constant of 1.59 × 10⁵ L·mol⁻¹, significantly lower than HFPO-TA (3.70 × 10⁶ L·mol⁻¹), indicating weaker solvent interactions .
  • Environmental persistence : PFEAs with fewer ether groups, like PFO3DA, exhibit shorter estimated human half-lives (e.g., 23–45 days) compared to branched derivatives due to faster metabolic breakdown .

Perfluoro-3,5,7-trioxaoctanoic Acid (PFO3OA)

  • Structure : Shorter carbon chain (8 carbons) with three ether oxygens.
  • Applications : Primarily used in industrial coatings. Unlike HFPO-TA, it lacks methyl branches, resulting in lower thermal stability and reduced efficacy in high-temperature polymerizations .

Perfluorooctanoic Acid (PFOA)

  • Structure : Linear 8-carbon chain with a terminal carboxylic acid group.
  • Toxicity and regulation: PFOA is a well-documented persistent organic pollutant (POP) with a half-life of 3–5 years in humans.

Comparison with Non-Fluorinated Analogues

Nonanoic Acid (Pelargonic Acid)

  • Structure : A 9-carbon saturated fatty acid (C₉H₁₈O₂).
  • Phytotoxicity: Nonanoic acid disrupts plant cell membranes via hydrophobic interactions, with maximum activity in C9–C11 chains . In contrast, HFPO-TA’s fluorinated backbone and ether groups render it inert toward membrane destabilization but highly persistent in environmental matrices .
  • Environmental fate: Nonanoic acid degrades rapidly (vapor pressure ~2 ppm at 25°C) , whereas HFPO-TA’s low vapor pressure and fluorinated structure contribute to long-term environmental retention.

Physicochemical and Functional Differences

Property HFPO-TA PFOA Nonanoic Acid
Molecular Weight 496.08 g/mol 414.07 g/mol 158.24 g/mol
Binding Constant 3.70 × 10⁶ L·mol⁻¹ 2.27 × 10⁵ L·mol⁻¹ N/A
Vapor Pressure <0.01 mmHg (estimated) 0.017–0.024 mmHg 2 ppm (~14 µg/m³)
Half-Life (Human) Not reported 3–5 years Hours–days
Primary Use Polymerization aid Surfactant Herbicide

Environmental and Health Considerations

  • Persistence : HFPO-TA’s ether linkages and methyl branches may reduce bioaccumulation compared to PFOA, but its resistance to hydrolysis and photolysis necessitates long-term environmental monitoring .
  • In contrast, PFOA is linked to liver damage and endocrine disruption .

Biological Activity

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid (CAS Number: 300401-43-8) is a perfluoroalkyl substance (PFAS) characterized by its complex molecular structure and unique properties. Its molecular formula is C20H6F34N2O6C_{20}H_6F_{34}N_2O_6 with a molecular weight of approximately 724.25 g/mol. This compound has garnered attention due to its potential biological activities and implications for environmental health.

This compound exhibits various biological activities that can be categorized as follows:

  • Antimicrobial Properties : Research indicates that certain PFAS compounds possess antimicrobial properties, potentially affecting bacterial cell membranes and inhibiting growth. Studies have shown that perfluoroalkyl substances can disrupt the integrity of microbial membranes, leading to cell lysis.
  • Endocrine Disruption : PFAS are known to interfere with hormonal systems in animals and humans. This compound may affect endocrine pathways by mimicking or blocking hormone action, which could lead to reproductive and developmental issues.
  • Toxicological Effects : Toxicological assessments have indicated that exposure to PFAS can result in liver damage, immune system suppression, and alterations in lipid metabolism. Specific studies have linked PFAS exposure to increased cholesterol levels and metabolic disorders.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various PFAS compounds demonstrated that this compound exhibited significant antimicrobial activity against specific strains of bacteria. The compound was found to disrupt the bacterial cell wall integrity, leading to increased susceptibility to antibiotics.
  • Endocrine Disruption Assessment : In a controlled laboratory setting, this compound was administered to rodent models to assess its impact on endocrine function. Results indicated altered levels of thyroid hormones and disrupted reproductive hormone signaling pathways.
PropertyValue
Molecular FormulaC20H6F34N2O6C_{20}H_6F_{34}N_2O_6
Molecular Weight724.25 g/mol
CAS Number300401-43-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Summary of Biological Activities

Activity TypeDescription
AntimicrobialDisrupts microbial membranes; inhibits growth
Endocrine DisruptionAlters hormonal signaling; affects reproductive health
Toxicological EffectsLiver damage; metabolic disorders

Research Findings

Recent research highlights the importance of understanding the biological activity of this compound within the context of environmental health. The following findings are notable:

  • Environmental Persistence : This compound is highly persistent in the environment due to its chemical stability and resistance to degradation.
  • Bioaccumulation Potential : Studies indicate that PFAS can bioaccumulate in living organisms, leading to higher concentrations over time in food chains.
  • Regulatory Concerns : Given its potential health risks and environmental impact, regulatory bodies are increasingly focusing on PFAS compounds for monitoring and risk assessment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of precursor compounds like hexafluoropropylene oxide (HFPO) trimers, followed by functionalization with ethylenediamide groups. Purity optimization requires fractional distillation under reduced pressure (boiling point: ~102°C at 28 mmHg) and rigorous post-synthesis characterization via 19F NMR^{19}\text{F NMR} and GC-MS to confirm ≥99% purity . Contaminants (≤1% by weight) should be monitored using HPLC with fluorinated-phase columns.

Q. How does this compound function as a polymerization aid in fluoropolymer synthesis?

  • Methodological Answer : As a fluorosurfactant, it stabilizes fluoropolymer emulsions (e.g., PTFE, FEP) by reducing interfacial tension during radical polymerization. Its perfluorinated backbone enhances thermal stability (up to 250°C), while the ether-oxygen groups improve solubility in aqueous phases. Researchers should optimize concentrations (typically 0.1–1.0 wt%) via dynamic light scattering (DLS) to monitor emulsion droplet size .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Density : Measured via pycnometry at 25°C (reported: 1.7121 g/mL) .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
  • Surface Activity : Langmuir trough experiments to determine critical micelle concentration (CMC) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?

  • Methodological Answer : Discrepancies in enthalpy values (e.g., from combustion calorimetry vs. computational models) require cross-validation. For example, group-additivity methods (e.g., Benson increments) should be calibrated against experimental data from studies like Lukyanova et al. (2013), which reported standard enthalpies of formation for structurally similar perfluoroethers . Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) can further reconcile differences .

Q. What experimental design considerations are essential for studying its environmental persistence as a PFAS?

  • Methodological Answer : Environmental fate studies should employ:

  • Degradation Kinetics : Accelerated UV/O3_3 treatment followed by LC-HRMS to detect transformation products (e.g., perfluoroalkyl acids) .
  • Bioaccumulation Assays : Use of 14C^{14}\text{C}-labeled analogs in aquatic models (e.g., zebrafish) to quantify tissue partitioning.
  • Soil Adsorption : Batch experiments with varying organic carbon content to measure Koc_\text{oc} values .

Q. How can computational modeling predict its behavior at air/water interfaces in atmospheric chemistry?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model surface adsorption. Alchemical free energy perturbation (FEP) methods quantify pKa shifts at interfaces (e.g., bulk pKa = 4.8 vs. surface pKa = 3.9 for nonanoic acid analogs) . Validate models using surface pressure vs. concentration isotherms from Langmuir trough experiments.

Q. What protocols mitigate risks when handling this compound in corrosive reactions?

  • Methodological Answer : Use inert reactors (e.g., Hastelloy C-276) and maintain storage at <25°C in HDPE containers to prevent degradation. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and fume hoods with HEPA filters. Neutralize waste with calcium hydroxide to precipitate fluoride ions .

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